Reactivity with Benzoyloxy Radical: 4,4'-Dichloro vs. 4-Chloro Stilbene
A direct comparative study demonstrated that 4,4'-dichlorostilbene and its mono-substituted analog, 4-chlorostilbene, exhibit statistically indistinguishable reactivity towards the benzoyloxy radical [1]. This was quantified by analyzing the number of benzoate and phenyl end-groups in poly(methyl methacrylate) produced in the presence of the respective stilbene derivative [1].
| Evidence Dimension | Reactivity towards benzoyloxy radical |
|---|---|
| Target Compound Data | Reactivity similar to 4-chlorostilbene |
| Comparator Or Baseline | 4-Chlorostilbene (CAS: 1657-71-8) |
| Quantified Difference | No significant difference (similar numbers of benzoate and phenyl end-groups in PMMA) |
| Conditions | Polymerization of methyl methacrylate initiated by benzoyl peroxide |
Why This Matters
This evidence confirms that the second chlorine atom at the 4' position does not alter the compound's reactivity in this radical system, which is critical information for polymer chemists considering DCS as a chain transfer agent or polymerization modulator.
- [1] C. A. Barson, J. C. Bevington, & S. W. Breuer. (1996). Comparison of some 4- and 4,4′-substituted derivatives of stilbene for their reactivities towards the benzoyloxy radical. Polymer Bulletin, 36(4), 423–426. https://doi.org/10.1007/BF00315058 View Source
